3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide 3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 946294-83-3
VCID: VC11975037
InChI: InChI=1S/C19H15F2N3OS/c20-14-6-4-12(5-7-14)17-16(24-8-9-26-19(24)23-17)11-22-18(25)13-2-1-3-15(21)10-13/h1-7,10H,8-9,11H2,(H,22,25)
SMILES: C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Molecular Formula: C19H15F2N3OS
Molecular Weight: 371.4 g/mol

3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide

CAS No.: 946294-83-3

Cat. No.: VC11975037

Molecular Formula: C19H15F2N3OS

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide - 946294-83-3

Specification

CAS No. 946294-83-3
Molecular Formula C19H15F2N3OS
Molecular Weight 371.4 g/mol
IUPAC Name 3-fluoro-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
Standard InChI InChI=1S/C19H15F2N3OS/c20-14-6-4-12(5-7-14)17-16(24-8-9-26-19(24)23-17)11-22-18(25)13-2-1-3-15(21)10-13/h1-7,10H,8-9,11H2,(H,22,25)
Standard InChI Key UFKJVEBYPXFNMB-UHFFFAOYSA-N
SMILES C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Canonical SMILES C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F

Introduction

2.1. Benzamide Core

The benzamide core is a common feature in many pharmaceutical compounds, known for its role in various biological activities, including anti-inflammatory and anticancer properties. The addition of a fluorine atom at the 3-position may enhance the compound's lipophilicity and stability.

2.2. Imidazo-Thiazole Ring System

The imidazo-thiazole ring system is a heterocyclic structure that has been explored for its potential in drug design. Compounds with similar ring systems have shown promise in anticancer and antimicrobial applications due to their ability to interact with biological targets.

2.3. 4-Fluorophenyl Substituent

The presence of a 4-fluorophenyl substituent can contribute to the compound's pharmacokinetic properties, such as improved bioavailability and metabolic stability. Fluorine substitution often enhances the compound's ability to penetrate cell membranes.

Synthesis and Characterization

While specific synthesis details for 3-fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b] thiazol-5-yl]methyl}benzamide are not available, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the imidazo-thiazole ring and subsequent attachment of the benzamide moiety. Characterization would involve spectroscopic methods like NMR and mass spectrometry to confirm the structure.

Potential Applications

Given the structural components, this compound could be explored for its potential in cancer therapy or as an antimicrobial agent. The imidazo-thiazole core and the fluorinated benzamide moiety suggest a compound with drug-like properties that could be optimized for specific biological targets.

Future Research Directions

  • Synthesis and characterization of the compound using advanced spectroscopic techniques.

  • Evaluation of its biological activities through in vitro and in vivo studies.

  • Optimization of the compound's structure for improved pharmacokinetic and pharmacodynamic properties.

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